N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide is a compound that combines an indole moiety with a sulfonamide group Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The presence of certain groups attached to the aryl ring can increase the lipophilic nature of the compound, thereby making the molecule more cell-permeable .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that the compound has diverse molecular and cellular effects .
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide typically involves the coupling of tryptamine with a sulfonyl chloride derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature.
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s indole moiety is known for its role in neurotransmitter activity, making it useful in studies related to the central nervous system.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar compounds to N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide include:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with potential antiviral activity.
The uniqueness of this compound lies in its combination of the indole and sulfonamide groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-23-17-8-7-14(11-18(17)24-2)25(21,22)20-10-9-13-12-19-16-6-4-3-5-15(13)16/h3-8,11-12,19-20H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWIGMUPILVUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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